Spdp-peg11-spdp
Description
Properties
Molecular Formula |
C40H66N4O13S4 |
|---|---|
Molecular Weight |
939.2 g/mol |
IUPAC Name |
3-(pyridin-2-yldisulfanyl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C40H66N4O13S4/c45-37(7-35-58-60-39-5-1-3-9-43-39)41-11-13-47-15-17-49-19-21-51-23-25-53-27-29-55-31-33-57-34-32-56-30-28-54-26-24-52-22-20-50-18-16-48-14-12-42-38(46)8-36-59-61-40-6-2-4-10-44-40/h1-6,9-10H,7-8,11-36H2,(H,41,45)(H,42,46) |
InChI Key |
UPSAGJKLQVSHFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2 |
Origin of Product |
United States |
Reaction Mechanisms and Kinetics of Spdp Peg11 Spdp Mediated Conjugation
Detailed Thiol-Disulfide Exchange Mechanisms in Pyridyldithiol Chemistry
The core of SPDP-PEG11-SPDP's functionality resides in the thiol-disulfide exchange reaction, a dynamic process crucial for forming reversible linkages. This reaction is a key mechanism in various biological processes, including protein folding and redox signaling. nih.govnih.gov
The fundamental mechanism involves the nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond in the 2-pyridyldithio group. nih.govuwaterloo.ca This proceeds via a trisulfide-like transition state, consistent with an SN2 type model. nih.govresearchgate.net The reaction results in the formation of a new, mixed disulfide bond and the displacement of a leaving group. acs.org In the context of SPDP chemistry, the incoming thiol from a biomolecule attacks the disulfide bond of the SPDP reagent, forming a new disulfide bridge and releasing pyridine-2-thione. thermofisher.comthermofisher.com This exchange is driven by the formation of the stable pyridine-2-thione. acs.org
The rate-limiting step in this exchange is typically the nucleophilic attack of the thiolate anion on the disulfide bond. uwaterloo.ca The reaction can be influenced by the accessibility of the reacting groups, as their burial within a protein's tertiary structure can hinder the exchange process. uwaterloo.ca
Analysis of Leaving Group Impact on Reaction Kinetics (e.g., Pyridine-2-thione Formation)
The efficiency and rate of the thiol-disulfide exchange are significantly influenced by the nature of the leaving group. In the case of SPDP reagents, the leaving group is pyridine-2-thione. thermofisher.comthermofisher.com The formation of this particular molecule is a driving force for the reaction to proceed towards the formation of the new disulfide bond. acs.org
The release of pyridine-2-thione can be monitored spectrophotometrically by measuring the absorbance at 343 nm, which allows for the real-time tracking of the conjugation reaction's progress. thermofisher.comthermofisher.comprecisepeg.comiris-biotech.de The stability of the pyridine-2-thione leaving group, which exists predominantly in its thioketone tautomeric form, prevents it from participating in further exchange reactions, thereby shifting the equilibrium of the reaction towards the formation of the desired conjugate. rsc.org
Influence of pH and Buffer Systems on Conjugation Efficiency and Stability
The pH of the reaction environment and the composition of the buffer system are critical parameters that dictate both the efficiency of the conjugation reaction and the stability of the resulting disulfide linkage.
The thiol-disulfide exchange reaction involving the 2-pyridyldithio group of SPDP reagents proceeds optimally within a pH range of 7 to 8. thermofisher.comthermofisher.com This is because the reactive species is the thiolate anion (RS⁻), and the concentration of this species increases with pH. However, the stability of the amine-reactive NHS ester portion of the this compound crosslinker is inversely related to pH. At pH 7, the half-life of the NHS ester is several hours, but this decreases to less than 10 minutes at pH 9 due to hydrolysis. thermofisher.comthermofisher.com Therefore, a compromise pH, typically between 7 and 8, is employed for the initial amine-reactive conjugation step. For the subsequent thiol-disulfide exchange, a pH of around 8.0 (ranging from 7.5 to 8.5) is considered optimal.
The choice of buffer is also crucial. Buffers containing primary amines, such as Tris, are incompatible with the NHS ester reaction. thermofisher.comthermofisher.com Similarly, buffers containing thiols or disulfide reducing agents must be avoided during the conjugation step to prevent unwanted side reactions. thermofisher.comthermofisher.com Phosphate, carbonate/bicarbonate, or borate (B1201080) buffers are commonly used for SPDP-mediated conjugations. thermofisher.comthermofisher.com The stability of the pyridyl disulfide group has been shown to be maintained in aqueous media at a pH of up to 8. rsc.org
Reversibility of Disulfide Bonds in this compound Linkages
A key advantage of using SPDP-based crosslinkers is the reversibility of the formed disulfide bond. thermofisher.comthermofisher.comaxispharm.com This cleavable nature allows for the release of conjugated molecules under specific conditions, which is particularly useful in applications like drug delivery, where the payload needs to be released at the target site. axispharm.comnih.gov The disulfide linkage, while stable under many aqueous conditions, can be readily cleaved by the introduction of reducing agents. axispharm.comnih.gov
Conceptual Frameworks and Methodological Applications of Spdp Peg11 Spdp in Bioconjugation Research
Methodologies for Nucleic Acid Functionalization and Linkage
While predominantly used for proteins, the reactive groups of SPDP-PEG11-SPDP are also applicable to the functionalization of nucleic acids, such as antisense oligonucleotides and small interfering RNAs (siRNAs). creative-biogene.com The goal of such conjugation is often to improve the therapeutic properties of the oligonucleotide, including its stability against nucleases, its solubility, and its cellular uptake. creative-biogene.comnih.gov
The standard methodology requires the introduction of a reactive handle onto the nucleic acid strand. This is typically achieved during solid-phase synthesis by incorporating a modifier that bears a primary amine or a thiol group at the 3' or 5' terminus. biomers.netnih.gov
Amine-Modified Oligonucleotides : An oligonucleotide synthesized with a terminal amino-linker can be conjugated to one of the SPDP groups on this compound via the amine-reactive NHS ester. This reaction forms a stable amide bond.
Thiol-Modified Oligonucleotides : An oligonucleotide bearing a terminal sulfhydryl group can react with the 2-pyridyldithiol moiety of the SPDP linker, forming a cleavable disulfide bond. biomers.net
Once the oligonucleotide is attached to one end of the this compound linker, the SPDP group at the other end remains available for conjugation to another molecule, such as a cell-penetrating peptide, a targeting antibody, or a small molecule drug, thereby creating a multifunctional therapeutic or diagnostic agent. creative-biogene.com The PEG linker component is particularly beneficial for nucleic acid conjugates as it enhances hydrophilicity and bioavailability. creative-biogene.com
Approaches for Oligosaccharide and Small Molecule Bioconjugation
The heterobifunctional nature of SPDP-PEG linkers makes them suitable for conjugating small molecules and, with appropriate modification, oligosaccharides. thermofisher.com These applications are crucial for developing targeted drug delivery systems, diagnostic probes, and other advanced biomaterials.
For small molecule bioconjugation , the molecule must possess a suitable functional group, such as a primary amine or a thiol. Many therapeutic small molecules can be synthesized or modified to include these handles. The conjugation chemistry follows the same principles as for proteins and peptides: the NHS ester of the SPDP-PEG linker reacts with an amine on the small molecule, while the pyridyldithiol group reacts with a thiol. This allows small molecules to be linked to proteins, antibodies, or other macromolecules, often to improve their pharmacokinetic profile or to target them to specific tissues. purepeg.commdpi.com The PEG spacer can be particularly important for overcoming the poor aqueous solubility of many small-molecule drugs. nih.gov
Oligosaccharide bioconjugation typically requires an initial functionalization step, as native carbohydrates often lack readily available amine or thiol groups. Methodologies to introduce these groups include:
Oxidative cleavage of vicinal diols in sugar rings to form aldehydes, which can then be reacted with amine- or hydrazide-containing reagents to introduce a primary amine.
Chemical or enzymatic methods to introduce amino sugars into the oligosaccharide structure.
Once an amine or thiol group is present on the oligosaccharide, it can be conjugated to this compound using the established amine- or thiol-reactive chemistry. This enables the linkage of carbohydrates to carrier proteins for vaccine development or to surfaces for biosensor applications.
| Biomolecule Class | Required Functional Group | SPDP-PEG Reactive Group | Potential Application |
|---|---|---|---|
| Proteins/Peptides | Amine (-NH₂) | NHS Ester | Enzyme labeling, PEGylation |
| Proteins/Peptides | Sulfhydryl (-SH) | Pyridyldithiol | Site-specific ADC/immunotoxin creation |
| Nucleic Acids | Amine or Thiol (via modification) | NHS Ester or Pyridyldithiol | Improving stability and delivery of siRNA/ASOs creative-biogene.com |
| Small Molecules | Amine or Thiol (via synthesis) | NHS Ester or Pyridyldithiol | Targeted drug delivery, creating prodrugs mdpi.com |
| Oligosaccharides | Amine or Thiol (via modification) | NHS Ester or Pyridyldithiol | Vaccine development, surface immobilization |
Integration of this compound in Cellular Systems Research
Crosslinkers like this compound are valuable tools for studying molecular interactions within their native cellular context. The ability of some SPDP-based crosslinkers to permeate cell membranes allows for their use in in vivo crosslinking studies, enabling the capture of transient or weak protein-protein interactions as they occur inside a living cell. glpbio.com
The strategy for intracellular crosslinking relies on the membrane permeability of the crosslinker and its reactivity with intracellular targets. glpbio.com Once inside the cell, the this compound can react with its target functional groups (amines and sulfhydryls) on nearby proteins, effectively "freezing" the interaction complex. glpbio.com
A key feature of the SPDP linker in this context is the reversible nature of the disulfide bond it forms. The intracellular environment is highly reducing due to the high concentration of molecules like glutathione (B108866). This environment can cleave the disulfide bond formed by the SPDP linker. creative-biolabs.com While this might seem counterintuitive for capturing interactions, it is a crucial feature for the subsequent analysis. After cell lysis, the crosslinked complexes can be isolated. The disulfide bond can then be cleaved under controlled conditions using reducing agents like DTT, allowing the interacting proteins to be separated and identified by techniques such as mass spectrometry or Western blotting. This cleavability simplifies the analysis compared to non-cleavable crosslinkers. confluore.com Therefore, this compound can be used to stabilize cytoplasmic protein complexes for isolation and subsequent identification of binding partners. nih.gov
Spdp Peg11 Spdp in Advanced Material Science and Nanotechnology Research
Surface Functionalization Methodologies for Polymeric and Inorganic Substrates
The modification of surfaces is a foundational step in creating functional materials for a vast array of applications, from biomedical devices to electronics. SPDP-PEG11-SPDP serves as a molecular bridge, enabling the covalent attachment of molecules to various substrates. Its bifunctional nature allows it to link to a functionalized surface at one end and present a reactive group for further conjugation at the other. broadpharm.com
For polymeric substrates , which often possess or can be modified to possess functional groups like amines (-NH2) or thiols (-SH), this compound provides a straightforward method of surface functionalization. The N-hydroxysuccinimide (NHS) ester of the SPDP group reacts efficiently with primary amines on a polymer backbone to form stable amide bonds. google.com This is particularly useful for enhancing the biocompatibility of medical polymers by grafting PEG chains onto their surface, a process known as PEGylation.
On inorganic substrates , such as silicon, glass, or metal oxides, a multi-step approach is typically employed. The inorganic surface is first treated to introduce reactive functional groups. A common method is silanization, where an aminosilane (B1250345) (e.g., (3-aminopropyl)triethoxysilane) is used to deposit a layer of primary amines. Subsequently, the amine-functionalized surface can be reacted with this compound. google.com This strategy has been used to prepare surfaces for biosensors and to immobilize biomolecules in a controlled manner. nih.govrsc.org The hydrophilic PEG spacer helps to minimize non-specific protein adsorption, a critical requirement for many biomedical and diagnostic applications. nih.gov
| Substrate Type | Functionalization Strategy | Key Reactive Groups | Purpose |
| Polymeric | Direct reaction with surface functional groups. | Amine (-NH2), Thiol (-SH) | Covalent attachment of PEG linkers to modify surface properties (e.g., improve biocompatibility). |
| Inorganic (e.g., Si, Glass) | 1. Surface activation (e.g., aminosilanization).2. Reaction with this compound. | Silanols (Si-OH), Amines (-NH2) | Creation of a biocompatible, functionalizable layer for subsequent molecule attachment. |
Fabrication of Nanoconjugate Systems and Architectures
The precise construction of nanometer-scale systems is a hallmark of modern nanotechnology. This compound is instrumental in the bottom-up fabrication of complex nanoconjugates, where different components like nanoparticles and polymers are pieced together to create a single, functional unit.
Functionalization of Metallic and Semiconductor Nanoparticles (e.g., Gold Nanoparticles, Quantum Dots)
Metallic and semiconductor nanoparticles are powerful tools in diagnostics and imaging, but their native surfaces are often not suitable for biological environments. nih.gov Surface functionalization is essential to impart stability in aqueous solutions and to attach targeting ligands. nih.gov
Gold Nanoparticles (AuNPs) are frequently used due to their unique optical properties and ease of synthesis. mdpi.comupap.edu.py While direct attachment of thiol-containing molecules to the gold surface is a common strategy, this compound can be used to conjugate molecules to AuNPs that have been pre-functionalized with amine-containing ligands. google.com The NHS esters of the crosslinker react with these amines, creating a stable, PEGylated surface ready for further modification or for linking multiple nanoparticles together. google.com
Quantum Dots (QDs) , which are semiconductor nanocrystals, have size-tunable fluorescence, making them excellent probes for bioimaging. researchgate.netfapesp.br Their surfaces are typically modified to enhance water solubility and allow for bioconjugation. howarthgroup.org Amine-functionalized QDs can be covalently modified using the NHS ester of this compound. researchgate.netnih.gov The PEG linker provides a hydrophilic shell that improves colloidal stability and reduces non-specific interactions within a cellular environment. howarthgroup.org The terminal pyridyldithio group can then be used to attach thiol-containing biomolecules or can be reduced to a free thiol for other coupling chemistries. researchgate.net
| Nanoparticle | Surface Pre-functionalization | Reaction with this compound | Benefit of PEG Spacer |
| Gold Nanoparticles (AuNPs) | Coating with amine-terminated ligands. | NHS ester reacts with surface amines. | Provides steric stabilization and a biocompatible interface. |
| Quantum Dots (QDs) | Capping with amine-containing molecules. | NHS ester reacts with surface amines. | Increases hydrophilicity and prevents aggregation in biological media. |
Engineering of Polymeric Nanostructures and Hydrogels for Research Applications
This compound is a valuable crosslinking agent for engineering soft nanomaterials like polymeric nanoparticles and hydrogels. nih.govnanotech-now.com These materials are widely researched for applications such as tissue engineering and controlled drug release. nih.govmdpi.com
Polymeric nanostructures , such as micelles or nanospheres, can be formed from polymers and subsequently crosslinked to enhance their stability. nih.gov If the constituent polymers contain amine or thiol groups, this compound can be used to form covalent crosslinks within the nanostructure's shell or core. The cleavable disulfide bond is a particularly important feature, as it allows for the creation of stimuli-responsive nanoparticles that can release an encapsulated payload in a reducing environment, such as the interior of a cell. uni-regensburg.de
Hydrogels are three-dimensional networks of hydrophilic polymers that can hold large amounts of water. researchgate.netnanochemres.org this compound can act as a chemical crosslinker to form hydrogels from polymers bearing complementary functional groups. For instance, it can link two amine-containing polymer chains via its two NHS ester ends. The length and flexibility of the PEG11 spacer influence the mechanical properties of the resulting hydrogel, such as its elasticity and mesh size. mdpi.com The redox-sensitive nature of the disulfide bond enables the design of degradable hydrogels for applications like cell scaffolding in tissue engineering or for on-demand drug delivery. nih.govresearchgate.net
Development of Hybrid Biorecognition Interfaces and Biosensor Components
The performance of a biosensor is critically dependent on its biorecognition interface, which must selectively capture the target analyte from a complex sample. researchgate.netliverpool.ac.uk this compound is an effective linker for constructing these interfaces by covalently immobilizing biorecognition molecules (e.g., antibodies, aptamers, or enzymes) onto a transducer surface. nih.govfrontiersin.org
| Component | Material/Molecule Example | Role of this compound | Function |
| Substrate | Gold, Silicon Oxide, Polymer | Anchors the linker to the surface. | Provides the physical support for the biosensor. |
| Linker | This compound | Covalently connects the substrate to the biorecognition element. | Provides spacing and a favorable microenvironment. |
| Biorecognition Element | Antibody, Aptamer, Enzyme | Attaches to the free end of the linker. | Specifically binds to the target analyte. |
| Target Analyte | Protein, Nucleic Acid, Small Molecule | Binds to the biorecognition element. | The substance to be detected and quantified. |
Crosslinking Applications in Advanced Polymeric and Supramolecular Architectures
Beyond the applications already discussed, this compound is employed to construct a variety of advanced polymeric and supramolecular architectures. Its ability to connect molecular components via reversible covalent bonds makes it a key building block for creating dynamic and responsive materials.
In polymeric systems, it can be used to create well-defined network structures. For example, it can crosslink linear polymer chains to form gels or be used to create shell-crosslinked micelles. uni-regensburg.de These structures have applications in drug delivery, where the disulfide linkages can be cleaved to trigger the release of a therapeutic agent in response to specific biological cues. cd-bioparticles.net
In the realm of supramolecular chemistry, the precise length and defined chemical reactivity of this compound allow for its use in building complex, ordered assemblies. By connecting different molecular entities, it facilitates the formation of architectures that are held together by a combination of covalent and non-covalent interactions. The reversibility of the disulfide bond introduces an element of dynamic control, allowing these architectures to be assembled or disassembled in response to a redox stimulus. This is a powerful concept in the design of "smart" materials that can adapt to their environment.
Analytical and Characterization Methodologies for Spdp Peg11 Spdp Conjugates
Spectroscopic Analysis of Conjugation Efficiency (e.g., Pyridine-2-thione Absorbance Quantification)
A key advantage of using SPDP-based crosslinkers is the ability to monitor the conjugation reaction spectrophotometrically. The reaction between the 2-pyridyldithio group of SPDP and a sulfhydryl group results in the displacement of a pyridine-2-thione molecule. thermofisher.com This byproduct has a distinct absorbance maximum at 343 nm, allowing for the quantification of the conjugation efficiency. thermofisher.comuniversiteitleiden.nl
The concentration of the released pyridine-2-thione is directly proportional to the number of sulfhydryl groups that have reacted, providing a real-time measurement of the extent of conjugation. nih.govscielo.org.za This method is crucial for optimizing reaction conditions, such as pH (optimally between 7 and 8), and for determining the degree of modification in the resulting conjugate. thermofisher.com The molar extinction coefficient of pyridine-2-thione is a known value, enabling precise calculation of the number of incorporated linker molecules. rsc.org
Table 1: Spectroscopic Data for Pyridine-2-thione Quantification
| Parameter | Value | Reference |
|---|---|---|
| Maximum Absorbance (λmax) | 343 nm | thermofisher.comuniversiteitleiden.nl |
| Molar Extinction Coefficient (ε) in Acetonitrile (B52724) | 2170 M⁻¹ cm⁻¹ | rsc.org |
This spectroscopic approach offers a straightforward and non-destructive way to assess the initial success of the conjugation process before proceeding to more complex purification and characterization steps. It is important to note that the buffer used must be free of thiols and disulfide-reducing agents until the reaction is intentionally quenched. thermofisher.com
Chromatographic Separation Techniques for Conjugate Purification and Analysis (e.g., Size-Exclusion Chromatography, Affinity Chromatography)
Following conjugation, it is essential to purify the desired conjugate from unreacted starting materials and reaction byproducts. Chromatographic techniques are indispensable for this purpose, with size-exclusion and affinity chromatography being particularly relevant.
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. chromatographyonline.com This technique is highly effective for separating the larger SPDP-PEG11-SPDP conjugate from smaller, unconjugated molecules like the parent biomolecule or excess crosslinker. researchgate.netnih.gov SEC can also be used to analyze the size variants of the conjugate, providing information on aggregation or fragmentation. chromatographyonline.com The choice of mobile phase is critical and may require optimization with organic modifiers like acetonitrile to minimize secondary interactions with the column matrix, especially for peptides and other hydrophobic molecules. huji.ac.il
Table 2: Application of Size-Exclusion Chromatography in Conjugate Analysis
| Application | Purpose | Key Considerations |
|---|---|---|
| Purification | Removal of unconjugated molecules and byproducts | Mobile phase composition, column selection |
| Analysis | Determination of size variants (monomers, dimers, aggregates) | Calibration with appropriate molecular weight standards |
Affinity Chromatography offers a highly specific purification method by exploiting the biological interaction between a molecule and its binding partner. For instance, if the this compound conjugate involves an antibody or a fragment thereof, affinity chromatography using an immobilized antigen or protein A/G can be employed to isolate the functional conjugate. google.com This technique is also valuable for removing unconjugated antibodies from the reaction mixture. researchgate.net In some applications, the disulfide bond introduced by the SPDP linker can be used for affinity purification by coupling the conjugate to a thiol-reactive resin and subsequently eluting with a reducing agent. unc.edu
Advanced Electrophoretic Techniques for Conjugate Analysis (e.g., Non-reducing SDS-PAGE, Cleland Immunoblotting for Redox Proteoforms)
Electrophoretic methods provide critical information about the molecular weight and purity of this compound conjugates.
Non-reducing SDS-PAGE is a fundamental technique used to analyze the formation of disulfide-linked conjugates. nih.gov In the absence of a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol, the disulfide bond within the this compound linker remains intact. khanacademy.orgnih.gov This allows for the visualization of the higher molecular weight conjugate band, confirming successful linkage. researchgate.net Comparison with a sample run under reducing conditions, where the disulfide bond is cleaved, will show the disappearance of the conjugate band and the reappearance of the individual components, further verifying the nature of the linkage. researchgate.net
Cleland Immunoblotting is an advanced technique for the analysis of redox proteoforms, which are different forms of a protein that arise from the oxidation state of its cysteine residues. biorxiv.org This method can be adapted to study conjugates like those formed with this compound. The technique involves separating proteins under non-reducing conditions after labeling with a reagent that adds a mass tag to reduced cysteines. The disulfide bonds are then cleaved in-gel with a reducing agent, such as DTT (Cleland's reagent), before immunoblotting. biorxiv.orgbiorxiv.org This allows for the identification and quantification of proteins that were present in a disulfide-linked state. researchgate.net For this compound conjugates, this could be used to analyze the specific cysteine residues involved in the conjugation and to characterize the redox state of the conjugated protein. plos.org
Table 3: Electrophoretic Analysis of this compound Conjugates
| Technique | Information Obtained | Conditions |
|---|---|---|
| Non-reducing SDS-PAGE | Confirmation of conjugate formation, molecular weight of the intact conjugate | No reducing agent in sample buffer |
| Reducing SDS-PAGE | Identification of individual components after disulfide bond cleavage | Addition of DTT or β-mercaptoethanol to sample buffer |
Microscopic and Imaging Techniques for Conjugate Visualization and Structural Confirmation (e.g., Transmission Electron Microscopy for Nanoconjugates)
When this compound is used to create nanoconjugates, such as by linking molecules to nanoparticles, microscopic techniques are invaluable for direct visualization and structural characterization.
Table 4: Microscopic Analysis of this compound Nanoconjugates
| Technique | Application | Information Provided |
|---|---|---|
| Transmission Electron Microscopy (TEM) | Visualization of nanoconjugates | Size, shape, morphology, aggregation state |
Theoretical and Computational Studies of Spdp Peg11 Spdp Behavior and Conjugation Dynamics
Quantum Chemical Calculations of Reactive Group Electronic Properties and Reaction Pathways
Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic properties of the SPDP reactive groups and the mechanisms of their conjugation reactions. aspbs.commdpi.comscienceopen.com These calculations provide insights into the reactivity of the N-hydroxysuccinimide (NHS) ester and the pyridyldithio moieties, which are the key functional groups involved in the conjugation process.
The NHS ester of the SPDP group reacts with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form a stable amide bond. QC calculations can elucidate the reaction pathway of this acylation reaction, including the structure and energy of the transition state. This information is crucial for understanding the kinetics of the conjugation reaction.
The pyridyldithio group reacts with free thiols, such as the side chain of cysteine residues, through a disulfide exchange reaction. biorxiv.org This reaction results in the formation of a new disulfide bond between the linker and the target molecule, with the release of pyridine-2-thione. biorxiv.org QC calculations can be used to model this exchange reaction, determining the activation energies and reaction thermodynamics. rsc.org Mechanistic studies have suggested that the favored pathway for S-S bond cleavage is triggered by direct radical attack at a sulfur atom. rsc.org
Furthermore, QC methods can be used to calculate various electronic descriptors of the reactive groups, such as the Lowest Unoccupied Molecular Orbital (LUMO) energy and atomic charges. wuxibiology.com These descriptors can be correlated with the reactivity of the SPDP group, providing a theoretical basis for predicting its conjugation efficiency. For example, a lower LUMO energy of the NHS ester would indicate a higher susceptibility to nucleophilic attack by an amine.
| Reactive Group | Target Functional Group | Resulting Linkage | Key Insights from QC Calculations |
|---|---|---|---|
| N-hydroxysuccinimide (NHS) ester | Primary Amine (-NH2) | Amide Bond | Reaction pathway analysis, transition state energy, prediction of reaction kinetics. |
| Pyridyldithio | Thiol/Sulfhydryl (-SH) | Disulfide Bond (-S-S-) | Mechanism of disulfide exchange, activation energy, thermodynamic favorability. rsc.org |
Simulation of Conjugate Assembly and Interactions in Aqueous and Biomolecular Environments
Simulating the assembly of conjugates formed using SPDP-PEG11-SPDP and their subsequent interactions in complex biological environments is crucial for predicting their in vivo behavior. Molecular dynamics simulations, often at the coarse-grained level, are employed to model these large and complex systems. mdpi.comnih.gov
These simulations can track the process of a bioconjugate, such as a PEGylated protein or nanoparticle, interacting with other biological entities like cell membranes or other proteins. mdpi.com The hydrophilic nature of the PEG chain in the this compound linker plays a significant role in these interactions. mdpi.com It can create a hydration layer around the conjugated molecule, which can shield it from opsonization and enzymatic degradation, thereby increasing its circulation half-life. plos.org
Simulations can also predict how the presence of the PEG linker affects the binding of a conjugated protein to its receptor. nih.gov The flexibility and size of the PEG chain can introduce a "cloaking" effect, which may either hinder or, in some cases, favorably modulate the interaction. rsc.org The density of PEG chains on a surface can also influence their conformation, transitioning from a "mushroom" to a "brush" regime, which in turn affects the interaction with the environment. rsc.org
By simulating the behavior of this compound-linked conjugates in aqueous and biomolecular environments, researchers can gain a predictive understanding of their stability, solubility, and biological activity. This knowledge is invaluable for the rational design of bioconjugates with optimized properties for specific applications.
Predictive Modeling of Steric Hindrance Effects in Conjugation Reactions
Steric hindrance is a critical factor that can significantly impact the efficiency of conjugation reactions involving the this compound linker. researchgate.netnih.gov The accessibility of the target functional groups (amines or thiols) on the biomolecule surface and the local environment around the reactive sites play a crucial role. nih.gov Predictive modeling can be used to assess the potential for steric hindrance and to guide the design of conjugation strategies.
Computational models can analyze the three-dimensional structure of a target protein to identify accessible lysine or cysteine residues for conjugation. nih.gov Surface accessibility analysis can reveal whether a potential conjugation site is located in a sterically hindered region, such as a concave patch on the protein surface. nih.gov
Kinetic models that incorporate structural information can be developed to predict the outcome of PEGylation reactions. nih.govacs.org These models can account for factors such as the exposed surface area and the local charge environment of reactive residues. nih.gov By introducing a "PEG chain coverage" metric, these models can also simulate the shielding effect of already attached PEG chains, which can sterically hinder further conjugation at nearby sites. nih.govacs.org
Furthermore, computational approaches can be used to model how steric hindrance might vary with the length and conformation of the PEG linker itself. berkeley.edu For instance, a longer and more flexible PEG chain might be better able to overcome some steric barriers compared to a shorter, more rigid linker. By providing a quantitative assessment of steric effects, predictive modeling allows for the optimization of reaction conditions and the selection of appropriate target sites to achieve the desired degree of conjugation. acs.org
| Factor | Description | Impact on Conjugation |
|---|---|---|
| Surface Accessibility of Target Residue | The degree to which a reactive amino acid (e.g., lysine, cysteine) is exposed on the biomolecule's surface. nih.gov | Low accessibility leads to reduced reaction rates or complete inhibition of conjugation at that site. |
| Local Protein Structure | The presence of secondary structures (alpha-helices, beta-sheets) or loops near the target residue. | Can create pockets or protrusions that either facilitate or obstruct the approach of the linker. |
| Linker Conformation and Length | The flexibility and end-to-end distance of the this compound linker. berkeley.edu | A more flexible and longer linker may be able to access sterically challenging sites more effectively. |
| PEG Chain Coverage | The density of already conjugated PEG chains on the biomolecule's surface. nih.govacs.org | High coverage can create a "shielding" effect, preventing further conjugation at adjacent sites. nih.govacs.org |
Future Directions and Emerging Research Avenues for Spdp Peg11 Spdp Based Technologies
Development of Novel SPDP-PEG Derivatives for Enhanced Specificity, Reactivity, and Tunability
The core SPDP-PEG11-SPDP scaffold provides a robust starting point, but its properties can be finely tuned through chemical modification. The goal is to create a diverse toolkit of linkers where each derivative is optimized for a specific application, offering greater control over the final conjugate's properties.
Enhanced Specificity and Solubility: The primary amine reactivity of the N-hydroxysuccinimide (NHS) ester is effective but can be limited in aqueous buffers due to hydrolysis. To improve reaction efficiency and solubility, sulfonated versions of the NHS ester (Sulfo-NHS) are commonly developed. A hypothetical Sulfo-SPDP-PEG11-Sulfo-SPDP derivative would exhibit significantly increased water solubility, allowing for conjugation reactions to be performed in fully aqueous buffers without organic co-solvents and at higher concentrations. This modification reduces protein precipitation and enhances the biocompatibility of the conjugation process.
Tunable Reactivity: The reactivity of the pyridyldithio group with sulfhydryls is highly efficient. However, future derivatives could incorporate alternative thiol-reactive groups, such as maleimides or iodoacetamides, offering different reaction kinetics and stability profiles for the resulting thioether bond. Furthermore, the development of linkers with orthogonal reactive ends (e.g., an NHS ester on one end and a click-chemistry handle like an alkyne or azide (B81097) on the other) would enable sequential, highly specific conjugation steps.
Modulated Spacer Length and Flexibility: While the PEG11 spacer (approximately 44 Å) offers a good balance of hydrophilicity and reach, its length is not optimal for all systems. Shorter PEG linkers (e.g., PEG2, PEG4) can be used when a compact conjugate is desired or to probe distance-dependent interactions. Conversely, longer PEG chains (e.g., PEG24, PEG48) are being explored to overcome significant steric hindrance, improve the aqueous solubility of highly hydrophobic payloads, and increase the hydrodynamic radius of the final conjugate, potentially extending its circulation time in in vitro stability studies.
The table below outlines potential derivatives of the core this compound structure and the resulting modifications to their functional properties.
| Derivative Name | Modification from this compound | Primary Enhancement | Key Research Application |
|---|---|---|---|
| Sulfo-SPDP-PEG11-Sulfo-SPDP | Sulfonation of the NHS ester rings | Enhanced Water Solubility: Allows for conjugation in fully aqueous buffers, reducing the need for organic co-solvents. | Conjugation of proteins that are sensitive to organic solvents or prone to aggregation. |
| SPDP-PEG4-SPDP | Shorter PEG spacer (4 ethylene (B1197577) glycol units) | Reduced Linker Arm Length: Creates more compact conjugates. | Studying proximity-based interactions (e.g., FRET) or when minimal separation between molecules is required. |
| SPDP-PEG24-SPDP | Longer PEG spacer (24 ethylene glycol units) | Increased Hydrophilicity & Reach: Overcomes steric hindrance and improves solubility of hydrophobic molecules. | Attaching bulky molecules or conjugating to sterically hindered sites on a protein surface. |
| NHS-PEG11-Maleimide | Replacement of one SPDP group with a maleimide (B117702) | Irreversible Thiol Conjugation: Forms a stable, non-reducible thioether bond. | Creating highly stable conjugates for long-term assays where disulfide reduction is undesirable. |
Integration into High-Throughput Bioconjugation and Screening Platforms
The shift towards data-driven biological research necessitates the rapid generation and evaluation of large libraries of biomolecular conjugates. The well-defined nature of this compound makes it an ideal candidate for integration into automated, high-throughput screening (HTS) platforms. Its predictable reactivity and defined length ensure a high degree of reproducibility, which is critical for comparing results across hundreds or thousands of parallel experiments.
In an HTS workflow, robotic liquid handlers can perform conjugation reactions in 96-well or 384-well microplate formats. For example, an antibody of interest could be dispensed into each well, followed by the addition of this compound and then a library of different thiol-containing small molecules or peptides. After a controlled incubation and purification step (e.g., using magnetic beads), the resulting library of conjugates can be directly transferred to a screening assay—such as a cell-based functional assay or a target-binding assay—to identify candidates with the most desirable properties for a specific research question. The cleavable disulfide bond also offers an advantage in HTS, as it allows for the release of the conjugated payload for subsequent analysis by mass spectrometry to confirm conjugation success and structure.
The following table details a conceptual HTS workflow using this compound.
| Workflow Step | Technology/Platform | Role of this compound | Outcome |
|---|---|---|---|
| 1. Reagent Dispensing | Robotic Liquid Handler | N/A (Linker is added in the next step) | A library of thiol-containing payloads is arrayed in a microplate. |
| 2. Homobifunctional Conjugation | Automated Incubator/Shaker | This compound crosslinks a target protein (via amines) to a library payload (via thiols). | A microplate array of unique protein-payload conjugates is generated. |
| 3. Purification | Magnetic Bead Separation System | The stable linker ensures the conjugate remains intact during wash steps. | Removal of unreacted linker and payloads, resulting in a purified conjugate library. |
| 4. Functional Screening | High-Content Imager or Plate Reader | The linker tethers the payload to the protein, enabling the functional test. | Identification of "hit" conjugates with desired activity (e.g., specific cell binding). |
| 5. Quality Control (Optional) | LC-MS System | The disulfide bond can be reduced to release the payload for mass confirmation. | Verification of conjugate structure and purity for lead candidates. |
Exploration in Advanced Biomedical Research Tools and Diagnostic Reagent Development (excluding clinical applications)
Beyond its fundamental use in crosslinking, this compound is being explored for the construction of sophisticated reagents for cutting-edge research and in vitro diagnostics. Its defined length, cleavability, and bifunctional nature are key enablers for these applications.
Advanced Imaging Probes: In cellular biology, the linker can be used to create highly specific probes for fluorescence microscopy. For instance, an antibody targeting a specific cell surface receptor can be conjugated to a thiol-modified quantum dot or organic fluorophore via this compound. The PEG11 spacer helps to distance the bulky fluorophore from the antibody's binding site, preserving its affinity.
Biosensor Surface Functionalization: For diagnostic platforms like Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI), this compound is ideal for immobilizing ligands onto sensor surfaces. A thiol-functionalized sensor chip can be reacted with the linker's pyridyldithio group, leaving the NHS ester available to covalently capture a protein or peptide ligand via its amine groups. The cleavable nature allows for regeneration of the sensor surface by flowing a reducing agent like DTT.
Reagents for Immunoassays: In the development of sensitive enzyme-linked immunosorbent assays (ELISAs), the linker can be used to create well-defined antibody-enzyme conjugates (e.g., Antibody-HRP). This controlled conjugation chemistry leads to more homogenous reagents compared to traditional methods like glutaraldehyde (B144438) crosslinking, resulting in lower background noise and improved assay reproducibility.
The table below summarizes various research and diagnostic applications enabled by this compound.
| Platform/Technique | Role of this compound | Example Reagent | Information Gained |
|---|---|---|---|
| Flow Cytometry | Conjugates a targeting antibody to a fluorescent dye. | Anti-CD4 Antibody-FITC Conjugate | Quantification of specific cell populations in a mixed sample based on surface marker expression. |
| Surface Plasmon Resonance (SPR) | Immobilizes a ligand onto a thiol-modified sensor chip. | Protein A immobilized on a CM5 chip for antibody capture. | Real-time kinetics (association/dissociation rates) of molecular interactions. |
| ELISA | Creates a covalent conjugate between a detection antibody and a reporter enzyme. | Detection Antibody-Horseradish Peroxidase (HRP) Conjugate | Quantification of an analyte (e.g., a cytokine) in a biological sample (e.g., serum, cell culture supernatant). |
| Pull-Down Assay | Immobilizes a "bait" protein onto thiol-functionalized magnetic beads. | GST-tagged "bait" protein on glutathione-agarose beads. | Identification of unknown protein interaction partners from a cell lysate. |
Challenges and Opportunities in Bifunctional Linker Design for Complex Biological and Material Systems
While effective, the use of linkers like this compound is not without challenges. These challenges, however, drive innovation and present significant opportunities for the next generation of chemical biology tools.
Challenge: Linker Stability vs. Cleavability: The disulfide bond is the archetypal cleavable linkage, but its stability can be a concern. It is susceptible to premature cleavage by reducing agents present in biological media (e.g., glutathione (B108866) in cell culture media) or cleavage by thiol-disulfide exchange with free cysteine residues on proteins.
Opportunity: Research is focused on designing disulfide bonds with "tunable" stability by introducing steric hindrance or electronic modifications around the S-S bond. This allows for linkers that are stable in mild reducing environments but can be cleaved efficiently under stronger, specific conditions.
Challenge: Characterization of Conjugates: The creation of heterogeneous mixtures, where proteins are modified at different sites with a variable number of linkers, complicates characterization and can lead to batch-to-batch variability.
Opportunity: The development of advanced analytical techniques, such as native mass spectrometry, hydrophobic interaction chromatography (HIC), and ion-exchange chromatography (IEX), provides powerful tools to precisely characterize conjugates and determine the distribution of species. This pairs well with the development of site-specific conjugation strategies that yield more homogenous products.
Challenge: Balancing Hydrophobicity and Hydrophilicity: While the PEG spacer imparts water solubility, the terminal reactive groups and the conjugated payload can be hydrophobic, potentially inducing aggregation of the final conjugate.
Opportunity: This challenge drives the design of novel linkers incorporating charged moieties (e.g., sulfo groups) or more complex hydrophilic polymers beyond PEG. The goal is to create linkers that actively mitigate the hydrophobicity of the payload, ensuring the final conjugate remains soluble and functional.
Challenge: Moving Beyond Bifunctionality: Many advanced applications require the assembly of more than two components, such as attaching a targeting molecule and an imaging agent to a single nanoparticle. A simple bifunctional linker is insufficient for this task.
Opportunity: This has spurred the design of tri- and tetra-functional linkers featuring multiple, orthogonal reactive groups. For example, a linker could possess an NHS ester (for amines), a maleimide (for thiols), and an alkyne (for click chemistry), allowing for the precise, stepwise assembly of multi-component systems for advanced materials and research tools.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing SPDP-PEG11-SPDP with high purity, and how can purity be validated?
- Methodological Answer : Synthesis requires strict control of reaction stoichiometry, temperature, and solvent conditions. Post-synthesis purification via size-exclusion chromatography (SEC) or dialysis is essential. Validate purity using reverse-phase HPLC (RP-HPLC) with UV detection at 280 nm (for PEG) and 343 nm (for pyridyldithiol groups). Confirm structural integrity via -NMR and MALDI-TOF mass spectrometry. Always include a thiol-reactive probe (e.g., Ellman’s assay) to verify functional group availability .
Q. How should researchers characterize this compound’s heterobifunctional reactivity?
- Methodological Answer : Use a two-step validation:
Amine Reactivity : React this compound with a model amine (e.g., lysine) and quantify unreacted amines via TNBS assay.
Thiol Reactivity : Treat with a thiol-containing molecule (e.g., glutathione) and monitor disulfide bond formation via UV-Vis spectroscopy (absorbance at 343 nm). Cross-validate with LC-MS to confirm conjugate formation .
Q. What storage conditions are optimal for maintaining this compound stability?
- Methodological Answer : Lyophilize the compound under inert gas (argon/nitrogen) to prevent hydrolysis. Store at -20°C in amber vials with desiccants. Periodically test reactivity using thiol titration (Ellman’s reagent) and compare with freshly synthesized batches. Avoid aqueous buffers unless immediately used .
Advanced Research Questions
Q. How to design a controlled experiment assessing this compound’s conjugation efficiency across varying pH conditions?
- Methodological Answer :
- DOE Framework : Use a factorial design to test pH (6.5–8.5), temperature (4–37°C), and molar ratio (1:1 to 1:5).
- Controls : Include negative controls (no crosslinker) and positive controls (commercial crosslinkers like SMCC).
- Validation : Quantify conjugation efficiency via SDS-PAGE with Coomassie staining or fluorescence labeling. Apply ANOVA to identify significant variables .
Q. How can researchers resolve contradictions in reported this compound conjugation efficiencies across studies?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., buffer composition, reactant purity). Perform meta-regression to assess the impact of pH, temperature, and reactant ratios. Replicate key studies under standardized conditions and validate with orthogonal techniques (e.g., SEC-MALS for size homogeneity) .
Q. What methodologies are suitable for evaluating in vivo stability of this compound-drug conjugates?
- Methodological Answer :
- Pharmacokinetic Studies : Radiolabel the conjugate (e.g., ) and track biodistribution in rodent models.
- Stability Assays : Collect plasma samples at intervals and analyze via LC-MS/MS to detect cleavage products.
- Comparative Analysis : Benchmark against non-cleavable linkers (e.g., PEG-maleimide) to assess disulfide stability in reducing environments .
Q. How to optimize this compound’s linker length (PEG11) for targeted drug delivery?
- Methodological Answer :
- In Silico Modeling : Use molecular dynamics simulations to predict PEG11’s flexibility and steric effects on antibody-drug conjugate (ADC) binding.
- Empirical Testing : Synthesize analogs with PEG8, PEG11, and PEG14. Compare binding affinity (SPR) and cytotoxicity in vitro.
- In Vivo Correlation : Measure tumor accumulation and off-target toxicity in xenograft models .
Methodological Considerations from Evidence
- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Document experimental parameters (e.g., pH, molar ratios) in structured databases like electronic lab notebooks (ELNs) .
- Research Question Framing : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to avoid overly broad questions. For example, instead of “How does this compound work?”, ask “How does PEG11 spacer length influence conjugate serum half-life?” .
- Conflict Resolution : Use triangulation (e.g., combining HPLC, MS, and biological assays) to validate findings when data conflicts arise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
